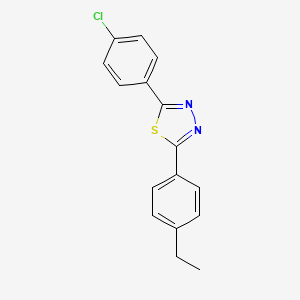![molecular formula C32H28N2O3 B11709600 1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the anthracene core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the phenoxyphenyl group: This step involves a nucleophilic aromatic substitution reaction.
Amination reactions: The cyclohexylamino and phenoxyaniline groups are introduced through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted anthracene compounds.
Applications De Recherche Scientifique
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(CYCLOHEXYLAMINO)-4-[(4-METHOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 1-(CYCLOHEXYLAMINO)-4-[(4-CHLOROPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE
Uniqueness
1-(CYCLOHEXYLAMINO)-4-[(4-PHENOXYPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C32H28N2O3 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
1-(cyclohexylamino)-4-(4-phenoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H28N2O3/c35-31-25-13-7-8-14-26(25)32(36)30-28(20-19-27(29(30)31)33-21-9-3-1-4-10-21)34-22-15-17-24(18-16-22)37-23-11-5-2-6-12-23/h2,5-8,11-21,33-34H,1,3-4,9-10H2 |
Clé InChI |
VFIHELJDPZFQEU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)



![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
